N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide is a complex organic compound that features both benzimidazole and pyrimidine moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which include this compound, have a broad range of chemical and biological properties . They are key components of functional molecules used in various applications, including pharmaceuticals .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide typically involves the formation of the benzimidazole and pyrimidine rings followed by their subsequent coupling. One common method involves the cyclization of amido-nitriles to form substituted benzimidazoles, which can then be reacted with pyrimidine derivatives under specific conditions . The reaction conditions often include the use of catalysts such as nickel and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization and coupling processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrimidine rings, often facilitated by halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated derivatives, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzimidazole or pyrimidine compounds .
Scientific Research Applications
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Pyrimidine derivatives: Compounds such as cytosine, thymine, and uracil are well-known pyrimidine derivatives with significant roles in biology.
Uniqueness
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-hydroxypyrimidine-4-carboxamide is unique due to the combination of benzimidazole and pyrimidine moieties in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets compared to compounds containing only one of these moieties .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c19-12-5-10(15-7-16-12)13(20)14-6-11-17-8-3-1-2-4-9(8)18-11/h1-5,7H,6H2,(H,14,20)(H,17,18)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONGCAYAVWGCJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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